molecular formula C8H9NO3 B2664604 (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1931924-73-0

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B2664604
CAS No.: 1931924-73-0
M. Wt: 167.164
InChI Key: APRXAUBRMCGENB-NTSWFWBYSA-N
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Description

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology. This compound features a cyclopropane ring, which is known for its strained three-membered ring structure, making it a fascinating subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Simmons-Smith reaction to form the cyclopropane ring from an alkene precursor . The prop-2-ynylcarbamoyl group can then be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher yield reactions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the carbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring can participate in ring-opening reactions, while the carbamoyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and carbamoyl-substituted molecules. Examples include:

  • Cyclopropane-1-carboxylic acid
  • N-Prop-2-ynylcarbamoyl derivatives of other small molecules

Uniqueness

The uniqueness of (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the presence of both a cyclopropane ring and a prop-2-ynylcarbamoyl group. This combination of features makes it a valuable compound for studying the effects of ring strain and functional group interactions in various chemical and biological contexts.

Properties

IUPAC Name

(1R,2S)-2-(prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-3-9-7(10)5-4-6(5)8(11)12/h1,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRXAUBRMCGENB-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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